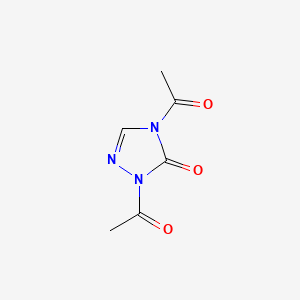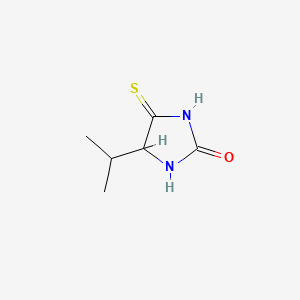
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone can be achieved through several methods. One common approach involves the reaction of semicarbazide hydrochloride with formic acid . Another method includes the decarboxylation of 1,2,4-triazol-3-one-5-carboxylic acid . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone has a broad range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells, disrupting essential metabolic processes . The compound’s structure allows it to form strong hydrogen bonds and interact with various biological targets, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: Another member of the triazole family, known for its stability and biological activity.
3,5-Diacetyl-1,2,4-triazol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone stands out due to its specific acetyl groups at positions 2 and 4, which influence its chemical reactivity and biological activity. This unique structure allows for targeted modifications and the development of derivatives with tailored properties .
Propriétés
Numéro CAS |
131426-05-6 |
|---|---|
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 |
Nom IUPAC |
2,4-diacetyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)8-3-7-9(5(2)11)6(8)12/h3H,1-2H3 |
Clé InChI |
OYOIIBZSVCHGIL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=NN(C1=O)C(=O)C |
Synonymes |
3H-1,2,4-Triazol-3-one, 2,4-diacetyl-2,4-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)






